molecular formula C17H18N2O3S2 B6140464 N-(6-methoxy-1,3-benzothiazol-2-yl)-4-propylbenzenesulfonamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-propylbenzenesulfonamide

Cat. No. B6140464
M. Wt: 362.5 g/mol
InChI Key: YDAROEMRGFZUDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-propylbenzenesulfonamide, also known as PBN, is a chemical compound that has been extensively studied due to its potential applications in scientific research. PBN is a sulfonamide derivative that has been shown to possess a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-propylbenzenesulfonamide is not fully understood, but it is believed to involve the formation of stable adducts with free radicals and reactive oxygen species. This allows for the detection and measurement of these species, as well as the potential protection of cells from their damaging effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. It has also been shown to improve cognitive function and protect against radiation-induced damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(6-methoxy-1,3-benzothiazol-2-yl)-4-propylbenzenesulfonamide in lab experiments is its ability to detect and measure free radicals and reactive oxygen species, which can provide valuable insights into various biological processes. However, this compound also has some limitations, such as its potential toxicity and the need for specialized equipment and expertise to use it effectively.

Future Directions

There are many potential future directions for research involving N-(6-methoxy-1,3-benzothiazol-2-yl)-4-propylbenzenesulfonamide, including further investigation of its mechanisms of action, development of new applications for its use, and exploration of its potential as a therapeutic agent for various diseases and conditions. Additionally, there is a need for more research on the safety and toxicity of this compound, particularly in humans.

Synthesis Methods

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-propylbenzenesulfonamide involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with 4-propylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-propylbenzenesulfonamide has been used in a variety of scientific research applications, including as a spin trapping agent for detecting free radicals and reactive oxygen species. It has also been used as a fluorescent probe for imaging biological systems, as well as a radioprotective agent in radiation therapy.

properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S2/c1-3-4-12-5-8-14(9-6-12)24(20,21)19-17-18-15-10-7-13(22-2)11-16(15)23-17/h5-11H,3-4H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAROEMRGFZUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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